molecular formula C22H18N2O4S2 B2634447 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide CAS No. 941959-64-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide

Katalognummer: B2634447
CAS-Nummer: 941959-64-4
Molekulargewicht: 438.52
InChI-Schlüssel: FLDZNPULWIYBSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide is a benzothiazole-derived compound featuring a hydroxyphenyl core linked to a 4-(ethylsulfonyl)benzamide moiety. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions . This compound’s design aligns with strategies for kinase inhibitors, enzyme modulators, and antimicrobial agents, as seen in structurally related analogs .

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-10-7-14(8-11-16)21(26)23-15-9-12-19(25)17(13-15)22-24-18-5-3-4-6-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZNPULWIYBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Hydroxyphenyl Group: This step involves the coupling of the benzothiazole intermediate with a hydroxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Ethylsulfonyl Benzamide: The final step involves the sulfonylation of the hydroxyphenyl-benzothiazole intermediate with an ethylsulfonyl chloride, followed by amidation with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole moiety can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and benzamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole and benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound belongs to the class of benzamides and features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed for structural confirmation.

Anticancer Properties

Numerous studies have indicated that compounds containing the benzo[d]thiazole structure exhibit significant anticancer activities. For instance:

  • Evren et al. (2019) synthesized various thiazole derivatives and evaluated their effects against cancer cell lines, revealing promising selectivity and apoptosis induction in A549 human lung adenocarcinoma cells .
  • A study reported that certain thiazole derivatives demonstrated IC50 values indicating potent activity against glioblastoma and melanoma cell lines, suggesting that the structural components of these compounds play a crucial role in their efficacy .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research has highlighted:

  • The effectiveness of thiazole derivatives against various bacterial strains, including MRSA, with some compounds exhibiting activity comparable to established antibiotics like mupirocin .
  • A recent investigation identified novel thiazole compounds with significant antibacterial properties, indicating that modifications to the thiazole ring can enhance antimicrobial efficacy .

Case Studies

Study Findings Cell Lines Tested IC50 Values
Evren et al. (2019)Strong selectivity against A549 cellsNIH/3T3, A54923.30 ± 0.35 mM
Novel ThiazolesPotent activity against glioblastomaU25110–30 µM
Antimicrobial StudyComparable efficacy to mupirocinMRSA strainsMIC 3.125 µg/mL

Wirkmechanismus

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, while the hydroxyphenyl group can form hydrogen bonds with biological targets. The ethylsulfonyl group enhances the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Hydroxyphenyl vs.

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling (similar to ), whereas analogs with triazole linkers () require click chemistry (CuAAC), yielding 41–57% .
  • Rh-catalyzed C-H amidation () and Suzuki-Miyaura cross-coupling () are alternative methods for introducing aryl/heteroaryl groups .

Biological Targets and Activities: Enzyme Inhibition: Compounds with sulfonamide groups (e.g., ) show activity against anthrax lethal factor (IC₅₀ < 1 µM) and mycobacterial enzymes .

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Property Data

Compound Melting Point (°C) Key Spectral Data (IR/NMR) Reference ID
Target Compound Not reported Expected νC=O ~1660 cm⁻¹, δ(OH) ~5.5 ppm (¹H NMR) -
Compound 12b () 234.6–238.2 ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 3.15 (s, 3H)
Compounds 7–9 () 180–220 νC=S ~1247–1255 cm⁻¹, absence of νC=O
Compound 32 () 295–297 ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.11 (d, J=8 Hz)
  • Tautomerism : Unlike triazole-thione analogs (), the target compound lacks tautomeric equilibria, simplifying its reactivity profile .
  • Solubility : The ethylsulfonyl group likely improves aqueous solubility compared to lipophilic substituents (e.g., biphenyl in Compound 76) .

Contradictions and Limitations

  • Biological Data Gaps : While analogs like GSK1570606A () have defined targets (Mycobacterium tuberculosis), the target compound’s specific biological activity remains uncharacterized in the provided evidence .
  • Synthetic Yields : Click chemistry-derived compounds () show moderate yields (41–57%), whereas classical amide couplings () achieve higher yields (55–72%), suggesting room for optimization in the target compound’s synthesis .

Biologische Aktivität

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective properties.

1. Anticancer Activity

Research indicates that compounds containing a benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown potent cytotoxic effects against various cancer cell lines. A study highlighted that specific substitutions on the benzothiazole ring enhance its interaction with target proteins involved in cancer cell proliferation .

Case Study:
In a comparative study, several benzothiazole derivatives were tested against Jurkat and HT-29 cell lines. The results indicated that modifications to the phenyl ring significantly influenced the cytotoxicity of these compounds, with some derivatives exhibiting IC50 values comparable to doxorubicin, a standard chemotherapy agent .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Benzothiazole derivatives have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, structural analogs demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting that the presence of electron-donating groups enhances antibacterial potency .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamideStaphylococcus aureus8 µg/mL

3. Neuroprotective Activity

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease. Benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus potentially improving cognitive function . Molecular docking studies suggest that the compound binds effectively to the active site of AChE, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Case Study:
In vitro assays demonstrated that certain benzothiazole derivatives inhibited AChE with IC50 values as low as 2.7 µM, showcasing their potential in treating cognitive decline associated with Alzheimer's disease .

The biological activities of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide can be attributed to its ability to interact with specific biological targets:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
  • Neuroprotection : By inhibiting AChE, it increases acetylcholine levels in the synaptic cleft, enhancing neurotransmission.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of benzothiazole intermediates with sulfonamide derivatives. Key steps include:

  • Use of dimethylformamide (DMF) or dichloromethane as solvents to enhance reaction kinetics .
  • Temperature control (e.g., reflux conditions) and pH adjustments to optimize yields.
  • Catalytic use of Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution on phenolic rings .
    • Characterization : Confirmed via ¹H/¹³C NMR, HRMS, and HPLC (purity >95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., ¹H NMR δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 481.12 [M+H]⁺) .
  • HPLC : Ensures purity (>98%) and monitors degradation under stress conditions (e.g., pH 3–9 stability tests) .

Q. What are the key structural features influencing its physicochemical properties?

  • Methodological Answer :

  • Hydroxyphenyl Group : Enhances solubility in polar solvents (e.g., ethanol-water mixtures) .
  • Ethylsulfonyl Moiety : Contributes to stability under oxidative conditions and modulates logP values for membrane permeability .
  • Benzothiazole Core : Provides rigidity, influencing crystallinity (melting point ~177°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Comparative SAR Studies : Evaluate analogs (e.g., methoxy vs. nitro substitutions) to isolate activity determinants. For example, methoxy groups enhance antimicrobial activity, while nitro groups improve anticancer potency .
  • Dose-Response Assays : Use standardized IC₅₀ protocols (e.g., MTT assays on HeLa cells) to reconcile discrepancies in potency .
  • Meta-Analysis Tools : Apply cheminformatics platforms (e.g., PubChem Bioactivity Data) to cross-validate results .

Q. What experimental strategies validate its mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorescence quenching or SPR to assess binding to targets like topoisomerase II .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with catalytic sites (e.g., ATP-binding pockets in kinases) .
  • Mutagenesis Assays : Engineer resistant bacterial strains (e.g., E. coli ΔfolP) to confirm sulfonamide-based dihydropteroate synthase inhibition .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to enhance oral absorption .
  • Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., sulfonyl reduction) and guide structural shielding .
  • Co-solvent Formulations : Test cyclodextrin-based carriers to improve aqueous solubility (>2 mg/mL) without altering activity .

Q. What in vitro/in vivo models are suitable for evaluating its therapeutic potential?

  • Methodological Answer :

  • In Vitro :
  • Anticancer : NCI-60 cell panel screening with GI₅₀ values .
  • Antimicrobial : Broth microdilution assays against MRSA (MIC ≤8 µg/mL) .
  • In Vivo :
  • Xenograft Models : Murine colon carcinoma (CT26) for efficacy and toxicity profiling (e.g., MTD >100 mg/kg) .
  • PK/PD Modeling : Monitor plasma concentration-time curves to correlate exposure with tumor growth inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.